![molecular formula C17H17N3O3S B5566936 2-[4-(4-morpholinylsulfonyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B5566936.png)

2-[4-(4-morpholinylsulfonyl)phenyl]imidazo[1,2-a]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives, including 2-[4-(4-morpholinylsulfonyl)phenyl]imidazo[1,2-a]pyridine, involves innovative routes that facilitate the formation of these compounds with high efficiency. A notable method involves the reactions between primary heterocyclic amidines and isocyanides catalyzed by Ga(OTf)3, leading to the production of 3-amino-2-carbonylimidazo[1,2-a]pyridines in moderate to good yields (Yang et al., 2015).

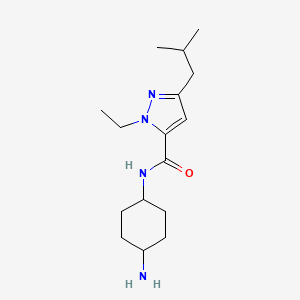

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives has been extensively studied through various analytical techniques. Crystallographic studies have provided detailed insights into the arrangement and bonding within these molecules, showcasing the inclination of substituent phenyl rings to the imidazole ring's mean planes and establishing the foundational structure necessary for their biological activities (Dhanalakshmi et al., 2018).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines undergo a variety of chemical reactions, enabling the modification of their structure to enhance or modify their properties. For instance, direct C-3 arylation with aryl tosylates and mesylates facilitated by palladium-phosphine complexes has been accomplished, showing excellent regioselectivity (Choy et al., 2015). This reactivity opens avenues for the functionalization and diversification of imidazo[1,2-a]pyridine derivatives.

Physical Properties Analysis

The physical properties of 2-[4-(4-morpholinylsulfonyl)phenyl]imidazo[1,2-a]pyridine and related compounds, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in various environments and applications. Studies on luminescent complexes based on imidazo[1,2-a]pyridines have revealed their promising optical properties, with some compounds exhibiting blue luminescence, highlighting their potential in materials science (Kutniewska et al., 2018).

Chemical Properties Analysis

The chemical properties of imidazo[1,2-a]pyridines, including reactivity, stability, and interaction with biological molecules, are fundamental to their utility in therapeutic applications. The ability to undergo nucleophilic addition reactions, as demonstrated in the functionalization of 2-phenylimidazo[1,2-a]pyridine, underscores the versatility of these compounds in chemical synthesis and drug design (Park & Jun, 2017).

Wissenschaftliche Forschungsanwendungen

Cardiovascular Therapeutic Potential

Inotropic and Vasodilatory Effects

Research has explored compounds with structures similar to the one mentioned, focusing on their inotropic (affecting the force of muscle contractions) and vasodilatory (widening of blood vessels) effects. For example, AR-L 115 BS, an imidazo-pyridine derivative, has been studied for its positive inotropic and vasodilatory actions. These studies have found that such compounds can increase cardiac output and reduce preload and afterload in patients with cardiovascular diseases, indicating potential benefits in treating conditions like acute myocardial infarction and chronic congestive heart failure.

Acute Myocardial Infarction Treatment

A study showed that AR-L 115 BS could reduce the preload of the heart and increase cardiac output in patients with acute myocardial infarction, suggesting a combination of positive-inotropic and vasodilating action without significant side effects (Nebel, Sabin, & Surawitzki, 1981).

Chronic Heart Failure Management

Another research indicated that AR-L 115 BS has both a positive inotropic effect and a vasodilating action in patients with left ventricular failure, leading to an increase in cardiac output and a decrease in pulmonary pressure. This dual action makes it a promising agent for treating chronic heart failure (Wollschläger, Drexler, Löllgen, & Just, 1981).

Cardiogenic Shock

Research on sulmazol (ARL-115 BS) indicated its effectiveness in patients with cardiogenic shock following myocardial infarction. The compound increased cardiac output and reduced systemic vascular resistance, offering a potential treatment option for acute cardiac failure and cardiogenic shock situations (Simoons, Muskens, & Hugenholtz, 1983).

Eigenschaften

IUPAC Name |

4-(4-imidazo[1,2-a]pyridin-2-ylphenyl)sulfonylmorpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S/c21-24(22,20-9-11-23-12-10-20)15-6-4-14(5-7-15)16-13-19-8-2-1-3-17(19)18-16/h1-8,13H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAHVTMMXGGKBGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=CN4C=CC=CC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Imidazo[1,2-a]pyridin-2-ylphenyl)sulfonylmorpholine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-bromo-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5566863.png)

![6-{[4-(dimethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5566868.png)

![5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-benzofuran-3-carboxylic acid](/img/structure/B5566875.png)

![3-(3-hydroxy-3-methylbutyl)-N-[(5-methyl-2-pyrazinyl)methyl]benzamide](/img/structure/B5566896.png)

![3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid](/img/structure/B5566922.png)

![5-hydroxy-11a-(1-piperidinyl)-6b,7,8,9,10,11a-hexahydro-11H-naphtho[2',1':4,5]furo[2,3-c]azepin-11-one](/img/structure/B5566931.png)

![methyl 4-(5-methyl-6-{[(2-methylphenyl)amino]carbonyl}-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzoate](/img/structure/B5566934.png)

![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B5566941.png)

![1-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}piperidine](/img/structure/B5566953.png)

![2,5-dimethyl-4-oxo-3-{2-oxo-2-[(3-pyridinylmethyl)amino]ethyl}-N-(3-pyridinylmethyl)-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxamide](/img/structure/B5566955.png)

![(4S*)-1-[(3-chloro-4-fluorophenoxy)acetyl]-4-(methoxymethyl)-3,3-dimethylpiperidin-4-ol](/img/structure/B5566968.png)